

A Guide to the Spectroscopic Characterization of (R)-(+)-2-Phenyl-1-propanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-(+)-2-Phenyl-1-propanol

Cat. No.: B096170

[Get Quote](#)

Introduction

In the fields of pharmaceutical development, fine chemical synthesis, and metabolomics, the unambiguous structural elucidation of chiral molecules is paramount. **(R)-(+)-2-Phenyl-1-propanol** ($C_9H_{12}O$), a chiral primary alcohol, serves as a valuable building block in asymmetric synthesis. Its precise characterization is essential for ensuring stereochemical purity and understanding its role in complex chemical systems. This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize **(R)-(+)-2-Phenyl-1-propanol**: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. The protocols described herein are designed to be self-validating, ensuring researchers can confidently reproduce and interpret their own findings. Note that while the focus is on the (R)-enantiomer, the spectroscopic data presented (NMR in an achiral solvent, IR, MS) is identical to that of its (S)-enantiomer and the racemic mixture (CAS No. 1123-85-9)[1].

Molecular Structure

The structural arrangement of **(R)-(+)-2-Phenyl-1-propanol**, with a phenyl group and a hydroxymethyl group attached to the chiral center (C2), gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of 2-Phenyl-1-propanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

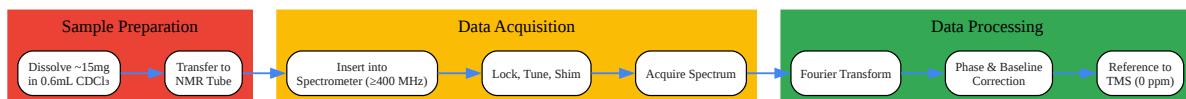
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For 2-Phenyl-1-propanol, both ^1H and ^{13}C NMR provide definitive information about its structure.

^1H NMR Spectroscopy: Probing the Proton Environment

The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and signal multiplicity. The asymmetry of the molecule ensures that all protons, except for those on the phenyl ring which may overlap, are chemically distinct.

Predicted and Experimental Data Summary

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
-CH ₃ (C3)	~1.25	Doublet (d)	3H
-OH	Variable (~1.5-2.5)	Singlet (s, broad)	1H
-CH- (C2)	~2.95	Sextet or Multiplet	1H
-CH ₂ - (C1)	~3.65	Doublet (d)	2H
Aromatic (-C ₆ H ₅)	7.20 - 7.40	Multiplet (m)	5H


Data synthesized from predicted spectra and typical values for similar structures.^[2]

[3]

Expertise & Causality:

- The methyl protons (-CH₃) appear as a doublet because they are coupled to the single proton on the chiral center (C2).

- The methine proton (-CH-) at C2 is coupled to both the methyl group (3 protons) and the methylene group (2 protons), theoretically leading to a complex multiplet. However, it often appears as a sextet. Its downfield shift (~2.95 ppm) is due to the deshielding effect of the adjacent phenyl ring.
- The methylene protons (-CH₂-) are diastereotopic due to the adjacent chiral center. They are coupled to the C2 proton, resulting in a doublet. Their proximity to the electronegative oxygen atom shifts them further downfield (~3.65 ppm)[2].
- The aromatic protons appear as a complex multiplet in the typical aromatic region (7.20-7.40 ppm).

[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR sample analysis.

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Accurately weigh 10-20 mg of **(R)-(+)-2-Phenyl-1-propanol** and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Insert the sample into a ≥ 400 MHz NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the magnetic field to achieve optimal homogeneity.
- Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 5 seconds are typical starting points.

- Processing: Process the resulting Free Induction Decay (FID) data by applying a Fourier transform. Perform phase and baseline corrections. Calibrate the chemical shift scale by setting the residual CHCl_3 peak to 7.26 ppm or the TMS peak to 0.00 ppm.
- Analysis: Integrate the signals and analyze the chemical shifts and coupling patterns to confirm the structure.

^{13}C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ^{13}C NMR spectrum provides a single peak for each unique carbon environment, offering a clear map of the molecule's carbon backbone.

Data Summary

Carbon Assignment	Chemical Shift (δ , ppm)
- CH_3 (C3)	~17.5
- CH - (C2)	~45.0
- CH_2 - (C1)	~68.5
Aromatic (C-ipso)	~142.0
Aromatic (C-ortho, meta, para)	~126.0 - 129.0

Data obtained from SpectraBase and synthesized from known values.[\[1\]](#)

Expertise & Causality:

- The aliphatic carbons (C1, C2, C3) are well-resolved. The C1 carbon, bonded to the oxygen, is the most deshielded of the three (~68.5 ppm).
- The aromatic carbons show a cluster of signals between 126-129 ppm for the protonated carbons, while the quaternary ipso-carbon (the one attached to the propyl chain) is shifted further downfield (~142.0 ppm) and typically has a lower intensity.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis.
- Instrument Setup: On the same spectrometer, switch the nucleus probe to ^{13}C .
- Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required compared to ^1H NMR due to the low natural abundance of the ^{13}C isotope.
- Processing & Analysis: Process the data similarly to the ^1H spectrum. Reference the spectrum to the CDCl_3 triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 2-Phenyl-1-propanol is dominated by features characteristic of its alcohol and aromatic components.

Characteristic IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3600 - 3200 (broad)	O-H stretch	Alcohol (-OH)
3100 - 3000	C-H stretch	Aromatic
2980 - 2850	C-H stretch	Aliphatic
1600, 1495, 1450	C=C stretch	Aromatic Ring
1050 - 1000	C-O stretch	Primary Alcohol

Data obtained from PubChem
and general IR correlation
tables.[\[1\]](#)[\[4\]](#)

Expertise & Causality:

- The most prominent feature is the broad O-H stretching band centered around 3350 cm^{-1} . Its breadth is a direct result of intermolecular hydrogen bonding between alcohol molecules.

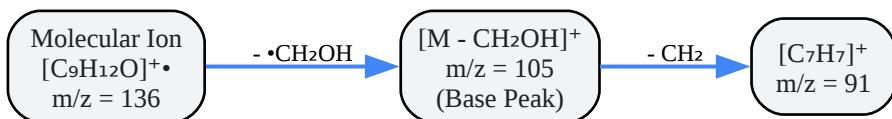
- The sharp peaks just above 3000 cm^{-1} are characteristic of aromatic C-H stretches, while the peaks just below 3000 cm^{-1} correspond to aliphatic C-H stretches of the propyl chain.
- The presence of the C-O stretch around 1030 cm^{-1} confirms the primary alcohol functionality[2].

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial for removing atmospheric (CO_2 , H_2O) and instrument-related signals.
- Sample Application: Place a single drop of neat **(R)-(+)-2-Phenyl-1-propanol** directly onto the ATR crystal.
- Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Scan: Co-add 16 to 32 scans over a range of 4000 to 400 cm^{-1} to obtain a high-quality spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common high-energy technique that induces reproducible fragmentation.


Key Mass Spectrometry Data (EI-MS)

m/z (Mass/Charge)	Proposed Fragment	Significance
136	$[\text{C}_9\text{H}_{12}\text{O}]^{+\bullet}$	Molecular Ion ($\text{M}^{+\bullet}$)
105	$[\text{C}_8\text{H}_9]^+$	$[\text{M} - \text{CH}_2\text{OH}]^+$
91	$[\text{C}_7\text{H}_7]^+$	Tropylium ion
77	$[\text{C}_6\text{H}_5]^+$	Phenyl cation

Data obtained from PubChem and MassBank databases for 2-phenyl-1-propanol.[1][5]

Expertise & Causality: The molecular ion peak at $\text{m/z} = 136$ confirms the molecular weight of the compound (136.19 g/mol)[1][6]. The fragmentation is driven by the formation of stable carbocations.

- **Base Peak (m/z 105):** The most intense peak (base peak) in the spectrum is at m/z 105. This corresponds to the loss of the hydroxymethyl radical ($\cdot\text{CH}_2\text{OH}$, 31 Da) from the molecular ion. This fragmentation is favorable as it produces a stable secondary benzylic carbocation[1][5].
- **Tropylium Ion (m/z 91):** A peak at m/z 91 is characteristic of many alkylbenzene compounds and results from the rearrangement of the benzylic cation to the highly stable tropylium ion.
- **Phenyl Cation (m/z 77):** Loss of the entire propyl side chain can lead to the formation of the phenyl cation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Phenyl-1-propanol | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. hmdb.ca [hmdb.ca]
- 4. researchgate.net [researchgate.net]
- 5. massbank.eu [massbank.eu]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Guide to the Spectroscopic Characterization of (R)-(+)-2-Phenyl-1-propanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096170#r-2-phenyl-1-propanol-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com